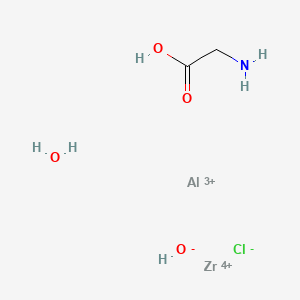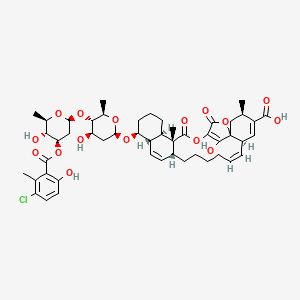
O-Demethylchlorothricin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Demethylchlorothricin is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Electrophysiological Effects
O-Demethyl encainide (ODE), a metabolite with potent antiarrhythmic effects, was studied for its effects on sodium channels in guinea pig ventricular myocytes. This study showed that ODE can act as a potent blocker of activated cardiac sodium channels at lower temperatures. The research highlighted how ODE's electrophysiological effects could vary significantly with temperature, which is crucial for understanding its potential clinical applications (Johns et al., 1989).
Role in Antibiotic Biosynthesis
The role of O-Demethylchlorothricin in antibiotic biosynthesis was explored in a study focusing on chlorothricin, a spirotetronate antibiotic. This research provided insights into the regulatory mini-network mediated by ChlF1 in chlorothricin biosynthesis, revealing the complex interplay between various biosynthetic intermediates and the end product in antibiotic production (Li et al., 2016).
Importance in Ocular Pharmacokinetics
A review addressing ocular pharmacokinetics highlighted the challenges in drug delivery to the eye, which could be relevant to O-Demethylchlorothricin. This paper underscores the complexity of delivering drugs like O-Demethylchlorothricin effectively to ocular tissues (Urtti, 2006).
Drug Discovery Perspectives
The historical perspective of drug discovery, including the evolution and development of various drugs, provides context for understanding the discovery and application of compounds like O-Demethylchlorothricin in medical research (Drews, 2000).
Biodegradation Studies
Research on Bradyrhizobium sp. strain 17-4 showed its ability to mediate O-demethylation and oxidative transformation of methoxychlor. This study provides an understanding of the environmental fate and biodegradation mechanisms of compounds related to O-Demethylchlorothricin (Satsuma et al., 2012).
Role in Plant Metabolism
A study on demethylases in plant metabolism, including O-Demethylchlorothricin, discussed their role in various biological processes. This research provided insights into the broader implications of demethylases in specialized metabolism in plants (Hagel & Facchini, 2010).
Electrochlorination Process
A study examining chlorine species evolution during electrochlorination on boron-doped diamond anodes shed light on the environmental and industrial applications of O-Demethylchlorothricin-related processes (Mostafa et al., 2018).
Propiedades
Número CAS |
134637-04-0 |
|---|---|
Nombre del producto |
O-Demethylchlorothricin |
Fórmula molecular |
C49H61ClO16 |
Peso molecular |
941.458 |
Sinónimos |
O-demethylchlorothricin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



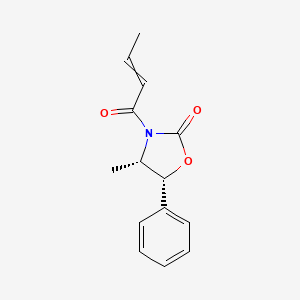

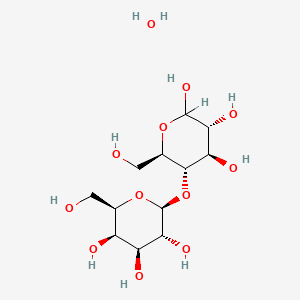
![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)

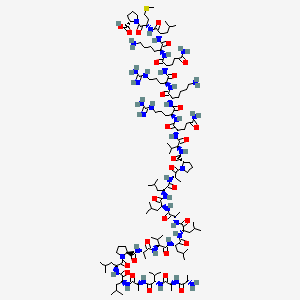
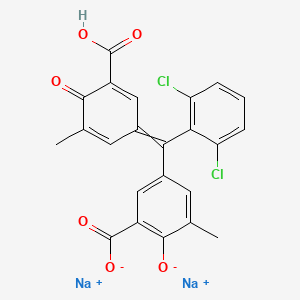
![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1148366.png)
